

Application of TPTZ for Spectrophotometric Determination of Iron in Water Quality Analysis

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Compound of Interest

Compound Name: 2,4,6-Tri-2-pyridinyl-1,3,5-triazine

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Introduction

Iron is a prevalent element in natural water systems, originating from the weathering of minerals, industrial effluents, and corrosion of pipes. While essential for many biological processes, elevated levels of iron can lead to aesthetic issues such as unpleasant taste and color, staining of laundry and plumbing fixtures, and can promote the growth of iron bacteria, which can clog water systems. Therefore, accurate monitoring of iron concentrations in water is crucial for ensuring water quality for domestic and industrial use.

One of the most widely used and reliable methods for the determination of iron in water is the TPTZ method. This colorimetric method utilizes 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) as a chromogenic reagent. TPTZ reacts specifically with ferrous iron (Fe^{2+}) to form a stable, intensely colored blue-purple complex.^{[1][2]} The intensity of the color is directly proportional to the concentration of iron, which can be quantified using a spectrophotometer.^[1] To ensure all iron in the sample is in the ferrous state, a reducing agent is added to convert any ferric iron (Fe^{3+}) to Fe^{2+} .^[3] This application note provides a detailed protocol for the determination of total iron in water samples using the TPTZ method.

Principle of the Method

The TPTZ method is based on the reaction of ferrous iron (Fe^{2+}) with 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in a slightly acidic to neutral pH range to form a deep blue-purple colored complex, $[\text{Fe}(\text{TPTZ})_2]^{2+}$.^{[1][4]} The reaction is highly specific for Fe^{2+} .^[1] To determine the total iron concentration, a reducing agent, such as hydroxylamine hydrochloride or sodium

dithionite, is first added to the water sample to reduce any ferric iron (Fe^{3+}) to ferrous iron (Fe^{2+}).^{[3][5]} The absorbance of the resulting colored complex is then measured spectrophotometrically at a wavelength of approximately 593-595 nm.^[3] The concentration of iron is determined by comparing the absorbance of the sample to a calibration curve prepared from standard iron solutions.

Quantitative Data Summary

The TPTZ method is known for its sensitivity and is suitable for the determination of low concentrations of iron in water.^[6]

Parameter	Value	Reference
Wavelength of Maximum Absorbance (λ_{max})	593 - 595 nm	^[3]
Detection Range	0.012 to 1.800 mg/L Fe	^[7]
Limit of Detection (LOD)	0.0069 mg/L	^[8]
Limit of Quantification (LOQ)	0.0221 mg/L	^[8]

Potential Interferences

Several ions can potentially interfere with the TPTZ method for iron determination. The tolerance limits for some common ions are summarized below for an iron concentration of 0.5 mg/L.

Interfering Ion	Tolerance Limit (mg/L)	Reference
Cadmium (Cd ²⁺)	4	[9]
Chromium (Cr ³⁺)	0.25	[9]
Chromium (Cr ⁶⁺)	1.2	[9]
Cobalt (Co ²⁺)	0.05	[9]
Copper (Cu ²⁺)	0.6	[9]
Cyanide (CN ⁻)	2.8	[9]
Manganese (Mn ²⁺)	50	[9]
Mercury (Hg ²⁺)	0.4	[9]
Molybdenum (Mo ⁶⁺)	4	[9]

Strongly colored or turbid samples may also interfere with the measurement. If the sample has inherent color or turbidity, a sample blank should be prepared and its absorbance subtracted from the sample reading.[7][10] The pH of the sample is also critical; a pH outside the range of 3 to 4 after reagent addition can inhibit color formation or cause turbidity.[7][10]

Experimental Protocols

Reagent Preparation

- TPTZ Reagent Solution (0.001 M):** Dissolve 0.312 g of 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in a few drops of concentrated hydrochloric acid and dilute to 1 liter with deionized water.[4] Store in a dark bottle.
- Reducing Agent Solution (Hydroxylamine Hydrochloride, 10% w/v):** Dissolve 100 g of hydroxylamine hydrochloride (H₃NO·HCl) in 300 mL of deionized water. Add 200 mL of 1 M hydrochloric acid and dilute to 1 liter with deionized water.[5]
- Acetate Buffer Solution:** Dissolve 200 g of sodium acetate in 500 mL of deionized water. Add 10 mL of glacial acetic acid and dilute to 1 liter with deionized water. The pH of this buffer should be around 4.5.

d. Standard Iron Stock Solution (1000 mg/L): Dissolve 1.000 g of pure iron wire in 20 mL of 6 M nitric acid. Gently heat to dissolve completely. Cool and dilute to 1 liter in a volumetric flask with deionized water.

e. Standard Iron Working Solution (10 mg/L): Pipette 10.0 mL of the standard iron stock solution into a 1-liter volumetric flask and dilute to the mark with deionized water.

Sample Collection and Preparation

Collect water samples in clean glass or plastic bottles that have been acid-washed with 1:1 hydrochloric acid and rinsed with deionized water.^{[9][10][11]} For the determination of total iron, acid digestion is required to convert all forms of iron, including particulate and complexed iron, into a soluble form.

Acid Digestion Procedure (for Total Iron):

- Measure 100 mL of the water sample into a suitable vessel.^{[9][11]}
- Add 1 mL of concentrated sulfuric acid ($\geq 95\%$) and 1 mL of concentrated nitric acid ($\geq 65\%$).^{[9][11]}
- Heat the sample on a hot plate and boil until the volume is reduced to about half.^{[9][11]}
- Allow the sample to cool to room temperature.^{[9][11]}
- Adjust the pH of the digested sample to between 3 and 5 with ammonia solution (10-25%).^{[9][11]}
- Quantitatively transfer the cooled, pH-adjusted sample to a 100 mL volumetric flask and dilute to the mark with deionized water.^{[9][11]}

For dissolved iron, filter the sample through a 0.45 μm membrane filter immediately after collection and before any acid addition.

Calibration Curve

- Prepare a series of iron standards by pipetting appropriate volumes (e.g., 0, 1.0, 2.0, 5.0, 10.0, and 15.0 mL) of the 10 mg/L standard iron working solution into separate 100 mL

volumetric flasks.

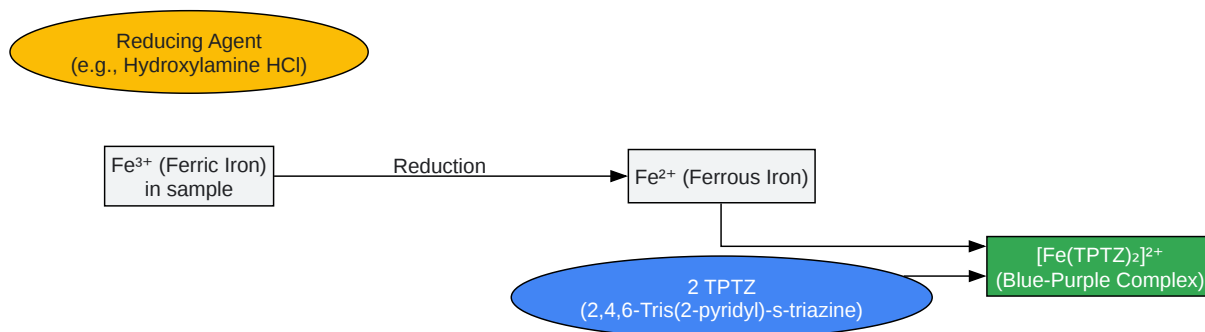
- To each flask, add 2.0 mL of the hydroxylamine hydrochloride solution and 5.0 mL of the TPTZ reagent solution.
- Dilute to the 100 mL mark with deionized water and mix well. This will result in standards with concentrations of 0, 0.1, 0.2, 0.5, 1.0, and 1.5 mg/L Fe.
- Allow the color to develop for at least 3 minutes.[\[9\]](#)[\[11\]](#)
- Measure the absorbance of each standard at 595 nm using a spectrophotometer, with the 0 mg/L standard as the blank.
- Plot a graph of absorbance versus iron concentration (mg/L).

Sample Analysis

- Pipette 10.0 mL of the prepared water sample (or an appropriate aliquot diluted to 10 mL with deionized water) into a test tube or cuvette.[\[9\]](#)
- Prepare a blank by pipetting 10.0 mL of deionized water into a separate, identical tube.[\[9\]](#)
- To both the sample and the blank, add a pre-measured powder pack containing the TPTZ reagent and a reducing agent (commercially available, e.g., Vario IRON TPTZ F10 powder pack) or add the prepared reagent solutions as described in the calibration procedure.[\[9\]](#)[\[11\]](#)
- If using powder packs, cap the tubes and shake for approximately 30 seconds to dissolve the reagent.[\[9\]](#)[\[11\]](#)
- Allow a reaction time of at least 3 minutes for the color to fully develop.[\[9\]](#)[\[11\]](#)
- Zero the spectrophotometer with the blank.[\[9\]](#)[\[11\]](#)
- Measure the absorbance of the sample.
- Determine the iron concentration in the sample from the calibration curve.

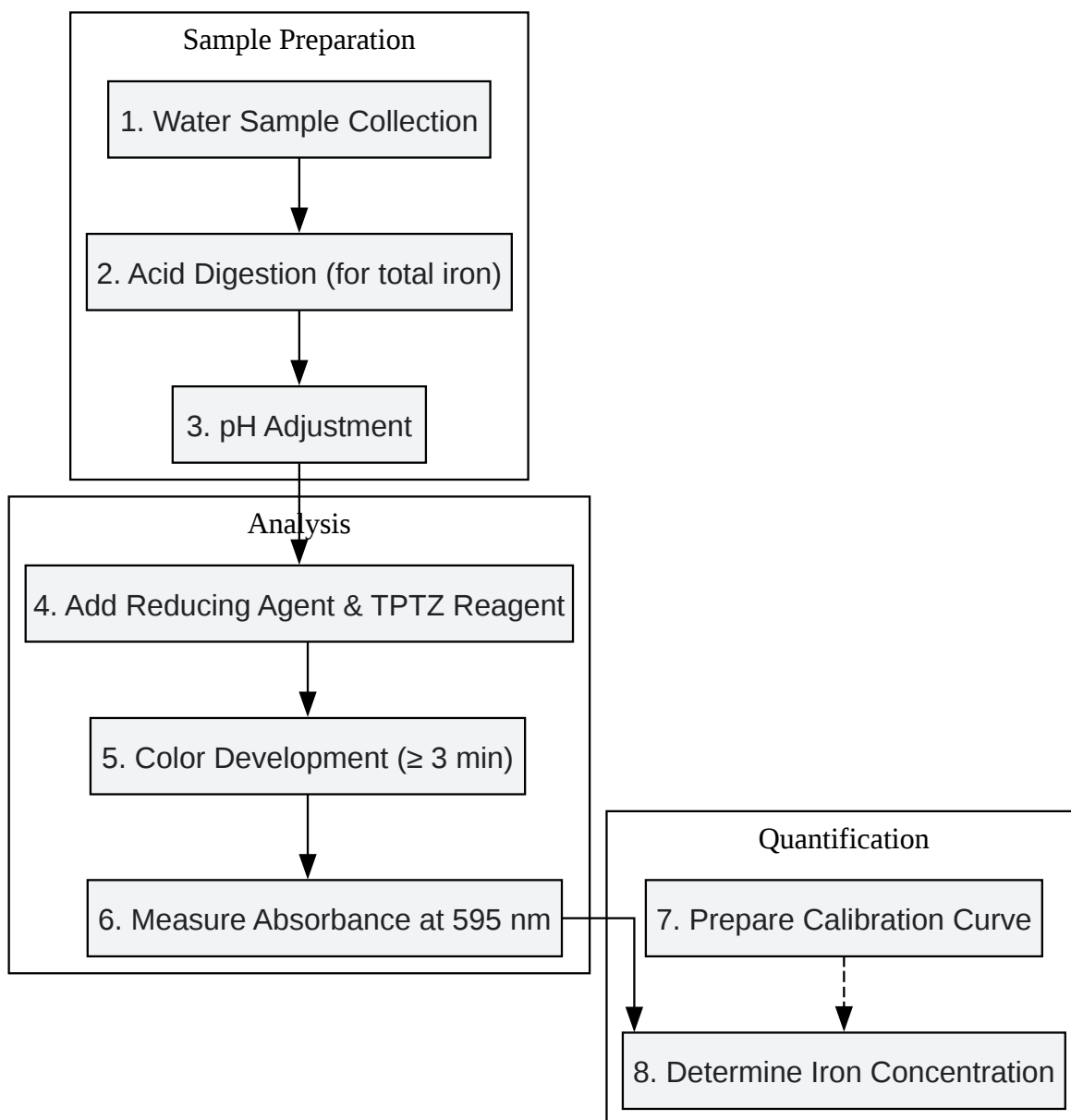
- If the sample was diluted, multiply the result by the dilution factor to obtain the iron concentration in the original sample.

Diagrams



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Caption: Chemical reaction pathway for the TPTZ method for iron determination.



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Caption: Experimental workflow for TPTZ iron analysis in water.

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